Methyl 3-(methylsulfonyl)propanoate

Übersicht

Beschreibung

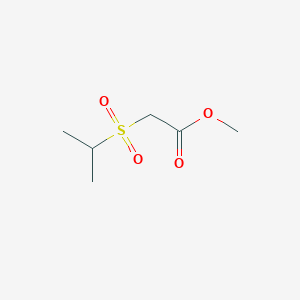

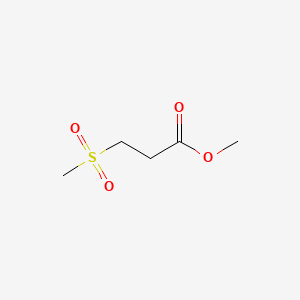

Methyl 3-(methylsulfonyl)propanoate is a chemical compound that is commonly used in various scientific research applications. It is a colorless liquid with a molecular formula of C5H10O4S and a molecular weight of 174.2 g/mol. This compound is primarily used as an intermediate in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

- Synthetic Routes and Derivative Formation: Methyl 3-(methylsulfonyl)propanoate is used in synthesizing a range of derivatives, such as 3-(phenylsulfonimidoyl)propanoate. These derivatives exhibit interesting conformational properties and intramolecular hydrogen bonds (Tye & Skinner, 2002).

Chemical Separation and Analysis

- Separation of Stereoisomers: A reverse-phase HPLC method has been developed for separating stereo isomers of a compound related to this compound, demonstrating its utility in precise chemical analyses (Davadra et al., 2011).

Agricultural Applications

- Use in Herbicides: this compound is used in herbicides, such as dichlofop-methyl, for controlling specific weed species in crops like wheat. It functions as an auxin antagonist, affecting plant growth and development (Shimabukuro et al., 1978).

Pharmaceutical Research

- Development of Antiandrogens: Derivatives of this compound have been used in synthesizing novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook & Chesterson, 1988).

Chemical Synthesis Techniques

- Sulfenylation Techniques: this compound has been involved in the preparation of sulfenamides, highlighting its role in advancing sulfenylation methods in organic chemistry (Franek & Claus, 1990).

- Sulfonylation Reactions: It's used in the sulfonylation of benzo[b]thiophenes, showcasing its potential in the synthesis of sulfone-containing compounds (Gong et al., 2019).

Environmental Chemistry

- Hydrolysis Studies: Studies have been conducted on the hydrolysis of methanesulfonate esters, where this compound related compounds are used to understand the environmental fate and degradation of these esters (Chan, Cox & Sinclair, 2008).

Industrial Applications

- Alcohol Addition to Olefins: The compound is involved in the study of alcohol addition to olefins, demonstrating its relevance in industrial chemical processes (Ancillotti, Mauri & Pescarollo, 1977).

Metabolism Research

- Metabolite Studies: Research on the metabolites of thiamine propyl disulfide in rats has identified methylsulfonyl propionic acid, a related compound, as a significant metabolite, aiding our understanding of drug metabolism and biotransformation (Nishikawa, Suzuoki & Numata, 1967).

Atmospheric Chemistry

- Atmospheric Chemistry Studies: The methylsulfoxide radicals, closely related to this compound, have been studied for their role in the atmospheric oxidation of sulfur compounds (Liu et al., 2017).

Catalysis

- Catalyst Development: this compound related compounds are used in the development of catalysts like TiSBA-15 silica for esterification and transesterification, crucial in chemical industries (León et al., 2015).

Bioconversion Studies

- Microbial Community for Biosynthesis: A synthetic microbial community was constructed using this compound related compounds to enhance the content of certain sulfur compounds in food products like Baijiu (Du et al., 2021).

Chemical Reactions

- Methylsulfonylation of Alkenes: The direct C-H methylsulfonylation of alkenes using sodium metabisulfite, related to this compound, showcases its role in chemical synthesis (He et al., 2019).

Safety and Hazards

“Methyl 3-(methylsulfonyl)propanoate” is classified as a hazardous substance. It has been associated with acute toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Relevant Papers One relevant paper discusses the breakdown of 3-(allylsulfonio)propanoates in bacteria from the Roseobacter group, which yields garlic oil constituents . Another paper provides a brief review of the biological potential of indole derivatives . These papers could provide valuable insights into the potential applications and mechanisms of “this compound” and similar compounds.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(methylsulfonyl)propanoate . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored and used.

Eigenschaften

IUPAC Name |

methyl 3-methylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHBXCVAMSARRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237575 | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-37-0 | |

| Record name | Methyl 3-(methylsulfonyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89211-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089211370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.